5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family This compound is characterized by the presence of an acetamido group and a carboxylic acid group attached to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of β-acylamidrazones under thermal conditions. The reaction conditions often require temperatures exceeding 140°C to achieve the desired cyclization . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to produce methyl-1H-1,2,4-triazole-3-carboxylate, which can then be further modified .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups to the triazole ring.
Scientific Research Applications
5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the triazole ring, which can form stable complexes with metal ions and other biomolecules . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester: This compound is a methyl ester derivative of the triazole carboxylic acid and is used in similar research applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another derivative used as a precursor for nucleoside analogues.
Uniqueness
5-Acetamido-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
3-acetamido-1H-1,2,4-triazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-2(10)6-5-7-3(4(11)12)8-9-5/h1H3,(H,11,12)(H2,6,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHESXJZMXVQJEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406388 |
Source
|
Record name | 3-Acetamido-1H-1,2,4-triazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199291-95-7 |
Source
|
Record name | 3-Acetamido-1H-1,2,4-triazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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